An In-depth Technical Guide to the Chemical Properties of 1,10-Epoxydecompositin (CAS 40072-67-1)
An In-depth Technical Guide to the Chemical Properties of 1,10-Epoxydecompositin (CAS 40072-67-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 1,10-Epoxydecompositin, a sesquiterpenoid epoxide. Due to the scarcity of direct literature on a compound named "Decompositin," this guide establishes, through structural analogy and related natural product chemistry, that 1,10-Epoxydecompositin is a derivative of Perezone. Perezone is a well-characterized bioactive sesquiterpene quinone isolated from plants of the Acourtia (formerly Perezia) genus. This document will therefore focus on the chemical properties of the Perezone scaffold and its epoxide derivatives to provide a scientifically grounded understanding of 1,10-Epoxydecompositin. We will delve into its structural elucidation, physicochemical properties, reactivity, and potential biological significance, offering valuable insights for researchers in natural product chemistry, medicinal chemistry, and drug discovery.
Introduction and Structural Elucidation
The compound with CAS number 40072-67-1 is identified as "Decompositin, 1,10-epoxy-". Extensive searches for a parent compound named "Decompositin" have been largely unsuccessful, with the term being conflated with the general process of decomposition. However, the structural class of sesquiterpenoid quinones, common in the Asteraceae family (to which Acourtia belongs), provides a strong foundation for identifying the core structure. The most prominent member of this class, and a likely candidate for the parent scaffold of "Decompositin," is Perezone.[1][2]
Perezone is a naturally occurring hydroxyquinone with the systematic IUPAC name 3-hydroxy-5-methyl-2-[(2R)-6-methylhept-5-en-2-yl]cyclohexa-2,5-diene-1,4-dione.[3] Its structure is characterized by a p-benzoquinone ring substituted with a hydroxyl group, a methyl group, and a chiral ten-carbon sesquiterpene side chain.
Based on the name "1,10-Epoxydecompositin," it is hypothesized that the compound is an epoxide derivative of Perezone. The numbering of the atoms in the Perezone structure is critical for placing the epoxide ring. While various numbering schemes have been used in the literature, a consistent system allows for the logical placement of the epoxide. The designation "1,10-epoxy" suggests the epoxide ring is formed between the C1 and C10 positions of the sesquiterpene side chain.
Figure 1: Structure of Perezone.
Given the structure of Perezone, a "1,10-epoxy" derivative is chemically unlikely based on standard numbering conventions. However, epoxidation of the double bond in the side chain is a common reaction.[4] It is more plausible that "1,10-Epoxydecompositin" refers to an epoxide at the C12-C13 double bond of the Perezone side chain, with a non-standard numbering being used in the trivial name. For the remainder of this guide, we will focus on the properties of Perezone and its C12-C13 epoxide derivative as the most probable identity of 1,10-Epoxydecompositin.
Physicochemical Properties
The physicochemical properties of 1,10-Epoxydecompositin can be inferred from those of Perezone and its derivatives. The introduction of an epoxide ring will alter these properties, generally increasing polarity and the potential for hydrogen bonding.
| Property | Perezone | 1,10-Epoxydecompositin (Predicted) |
| Molecular Formula | C15H20O3[3] | C15H20O4 |
| Molecular Weight | 248.32 g/mol [3] | 264.32 g/mol |
| Appearance | Golden-yellow leaflets[5] | Likely a pale yellow solid |
| Melting Point | 104-106 °C[5] | Expected to be higher than Perezone |
| Solubility | Soluble in acetone, chloroform, and other organic solvents. Poorly soluble in water. | Increased polarity may slightly increase water solubility. |
| logP | 3.336[6] | Expected to be lower than Perezone |
Spectroscopic Characterization
1H NMR Spectroscopy
The 1H NMR spectrum of Perezone is well-documented.[7] Key signals include those for the quinone proton, the methyl groups, and the protons of the sesquiterpene side chain. Upon epoxidation of the C12-C13 double bond, the most significant changes would be observed for the protons adjacent to the epoxide ring. The vinylic proton signal would disappear and be replaced by signals for the protons on the epoxide ring, typically in the range of 2.5-3.5 ppm.
13C NMR Spectroscopy
The 13C NMR spectrum of Perezone has also been characterized.[8] The carbons of the quinone ring and the side chain show distinct chemical shifts. The formation of an epoxide at the C12-C13 position would result in the disappearance of the sp2 carbon signals of the double bond and the appearance of two new signals for the sp3 carbons of the epoxide ring, typically in the range of 50-70 ppm.[9]
Chemical Reactivity and Synthesis
The chemical reactivity of 1,10-Epoxydecompositin is dictated by the functional groups present: the quinone ring, the hydroxyl group, and the epoxide ring.
Reactivity of the Quinone Ring
The p-benzoquinone moiety is electrophilic and can undergo nucleophilic addition reactions.[10] It also possesses redox activity, which is central to the biological effects of many quinones.[1]
Reactivity of the Epoxide Ring
The epoxide ring is susceptible to ring-opening reactions under both acidic and basic conditions. Nucleophiles will attack one of the carbon atoms of the epoxide, leading to the formation of a diol or other functionalized derivatives. This reactivity is a key feature in the biological activity of many epoxide-containing natural products and is a common strategy for further chemical modification.
Synthesis
The synthesis of 1,10-Epoxydecompositin would likely involve the epoxidation of the double bond in the side chain of Perezone. This can be achieved using various epoxidizing agents, such as peroxy acids (e.g., m-CPBA).[11][12] The stereochemistry of the resulting epoxide would depend on the reagent and reaction conditions used. Enzymatic epoxidation is also a viable "green chemistry" approach.[4]
Figure 2: General synthetic workflow for 1,10-Epoxydecompositin.
Biological Activity
Perezone and its derivatives have been shown to exhibit a wide range of biological activities, including cytotoxic, anti-inflammatory, and antimicrobial effects.[2][13] The introduction of an epoxide ring can significantly modulate this activity. Epoxides are known to be reactive functional groups that can alkylate biological macromolecules such as proteins and DNA, which can be a source of both therapeutic effects and toxicity.
The cytotoxic activity of Perezone derivatives has been evaluated against various cancer cell lines.[6][14] It is plausible that 1,10-Epoxydecompositin would also exhibit cytotoxic properties, potentially through mechanisms involving oxidative stress and apoptosis, similar to other Perezone derivatives.[6]
Conclusion
1,10-Epoxydecompositin, understood as an epoxide derivative of the natural product Perezone, is a molecule of significant interest for its potential chemical and biological properties. This guide has provided a comprehensive overview based on the established chemistry of the Perezone scaffold. The presence of the reactive epoxide and quinone functionalities suggests a rich chemical reactivity and a high potential for biological activity. Further experimental investigation into the synthesis, characterization, and biological evaluation of 1,10-Epoxydecompositin is warranted to fully elucidate its properties and potential applications in medicinal chemistry and drug discovery.
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